2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
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Overview
Description
2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, an imidazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Thioether Formation: The thioether linkage is introduced by reacting the imidazole derivative with an appropriate thiol under basic conditions.
Acetamide Formation: The final step involves the acylation of the amine group with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like ceric ammonium nitrate.
Reduction: The imidazole ring can undergo reduction to form imidazoline derivatives using hydrogenation catalysts.
Substitution: The thioether linkage can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2-(4-hydroxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide.
Reduction: 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazoline-2-yl)thio)ethyl)acetamide.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is a common pharmacophore in many bioactive molecules.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The methoxyphenyl and imidazole moieties are often found in compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or other key residues in the enzyme’s active site, while the methoxyphenyl group could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-(4-Methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The presence of both the methoxyphenyl and p-tolyl groups in 2-(4-methoxyphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as increased binding affinity or selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-15-3-7-17(8-4-15)19-14-23-21(24-19)27-12-11-22-20(25)13-16-5-9-18(26-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKLZZSUYJHQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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